molecular formula C19H18N4OS B11255131 6-(4-ethylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-ethylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11255131
M. Wt: 350.4 g/mol
InChI Key: IXAKKXCZYALHJU-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with substituted phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Cyclization: The triazole-3-thione is then reacted with appropriate phenyl isothiocyanates to form the triazolothiadiazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or thiadiazine rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-ethylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with specific molecular targets, offering a pathway for the development of new drugs.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazine rings can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-ethylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both 4-ethylphenyl and 3-methoxyphenyl groups provides a distinct electronic and steric environment, potentially leading to unique interactions with biological targets compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H18N4OS/c1-3-13-7-9-14(10-8-13)17-12-25-19-21-20-18(23(19)22-17)15-5-4-6-16(11-15)24-2/h4-11H,3,12H2,1-2H3

InChI Key

IXAKKXCZYALHJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC(=CC=C4)OC

Origin of Product

United States

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